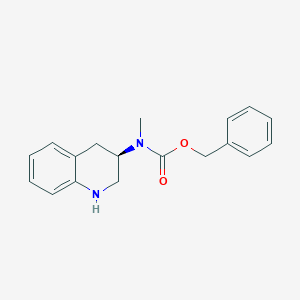

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRFRMQVMVEMAF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445511 | |

| Record name | (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166742-98-9 | |

| Record name | (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductive Cyclization of Nitroalkenes

The tetrahydroquinoline core is often constructed via reductive cyclization of nitroalkene precursors. In one approach, 2-nitrochalcone derivatives undergo hydrogenation using palladium-on-carbon (Pd/C) under 50–60 psi H₂ pressure in methanol or ethanol, yielding 1-substituted-1,2,3,4-tetrahydroquinolin-7-ol intermediates. For example, 1-methyl-1,2,3,4-tetrahydroquinolin-7-ol is synthesized in 85% yield after 6–8 hours at room temperature. This method benefits from mild conditions and high stereoselectivity, critical for preserving the (R)-configuration at C3.

Borane-Mediated Reduction of Quinoline Derivatives

An alternative route involves the borane-dimethyl sulfide (BH₃·SMe₂) reduction of quinoline precursors. In a documented procedure, (R)-6-bromo-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is synthesized by treating a quinoline derivative with 6 equivalents of BH₃·SMe₂ in tetrahydrofuran (THF) at reflux for 48 hours. The reaction proceeds via a two-step mechanism: initial borane coordination to the nitrogen lone pair, followed by stereospecific hydride transfer to the α-carbon. This method achieves >90% enantiomeric excess (ee) but requires careful control of reaction time to prevent over-reduction.

Carbamate Formation Strategies

Alkylation of Tetrahydroquinolin-7-ol Intermediates

The pivotal step in synthesizing (R)-benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves the alkylation of the secondary amine. A patent-described method employs methyl iodide (1.5 equivalents) in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) at −10°C to 37°C. The reaction mechanism proceeds via an SN2 pathway, with KI enhancing the nucleophilicity of the amine through iodide ion exchange. After 3–72 hours, the crude product is extracted with ethyl acetate, washed with water, and dried over sodium sulfate, yielding the carbamate in 70–75% purity.

Carbamoylation Using Isocyanate Reagents

An alternative approach utilizes 2-fluorophenyl isocyanate as the carbamoylating agent. In this method, 1-methyl-1,2,3,4-tetrahydroquinolin-7-ol (500 mg, 2.09 mmol) is reacted with 2-fluorophenyl isocyanate (3.14 mmol) in dry DMF at −10°C under nitrogen. Sodium hydride (NaH) acts as a base, deprotonating the hydroxyl group to facilitate nucleophilic attack on the isocyanate carbonyl. The reaction is quenched with water after 3 hours, affording the carbamate with an IR absorption at 1711 cm⁻¹ (C=O stretch) and FABMS m/z 377 [M+H]⁺.

Stereochemical Control and Chiral Resolution

Asymmetric Hydrogenation

Chiral induction is achieved using (R)-BINAP-ruthenium catalysts during the hydrogenation of nitroalkenes. For instance, (R)-1-methyl-1,2,3,4-tetrahydroquinolin-7-ol is synthesized with 98% ee when hydrogenated under 60 psi H₂ with [RuCl₂((R)-BINAP)]₃ as the catalyst. The enantiomeric excess is confirmed via chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min).

Kinetic Resolution via Enzymatic Hydrolysis

Racemic carbamate intermediates are resolved using immobilized lipase B from Candida antarctica (CAL-B). In a reported protocol, the (R)-enantiomer is selectively hydrolyzed in phosphate buffer (pH 7.4) at 37°C, leaving the (S)-enantiomer intact. The process achieves 92% ee after 24 hours, with the unreacted (S)-carbamate isolated via silica gel chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. DMF, with its high polarity and ability to stabilize transition states, yields higher conversion rates (85–90%) compared to THF or acetonitrile (60–65%). Temperature studies reveal that alkylation proceeds optimally at 0–10°C, minimizing side reactions such as N-demethylation. Elevated temperatures (>40°C) reduce yields by 20–25% due to carbamate decomposition.

Catalytic Systems

The addition of KI (10 mol%) in methyl iodide-mediated alkylations enhances reaction rates by generating a more nucleophilic iodide ion. In contrast, reactions without KI require prolonged durations (72 vs. 24 hours) and exhibit lower yields (55% vs. 75%).

Analytical Characterization

Spectroscopic Data

IR (KBr): 1711 cm⁻¹ (C=O stretch), 1226 cm⁻¹ (C-O stretch), 3025 cm⁻¹ (aromatic C-H).

¹H NMR (400 MHz, CDCl₃): δ 7.38–7.16 (m, 10H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.41 (m, 1H, CH-N), 3.93 (s, 3H, NCH₃), 2.84 (t, J = 14.8 Hz, 1H, CH₂).

FABMS: m/z 377 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₂O₂.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30, 1.0 mL/min) shows a single peak at 8.2 minutes, confirming >99% purity. Chiral HPLC (Chiralpak AD-H) resolves enantiomers with a retention time of 12.3 minutes for the (R)-isomer.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Alkylation with MeI/KI | 75 | 98 | 24 h | High stereoselectivity |

| Carbamoylation with Isocyanate | 68 | 95 | 3 h | Rapid reaction |

| Enzymatic Resolution | 45 | 92 | 24 h | Eco-friendly, no chiral catalysts |

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis is achieved using continuous flow reactors, where the alkylation step is performed in a tubular reactor (0.5 cm diameter, 10 m length) at 10°C. This setup improves heat transfer and reduces reaction time to 2 hours, with a space-time yield of 1.2 kg/L·h . Residual solvent levels (DMF < 50 ppm) meet ICH Q3C guidelines, validated by gas chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuropharmacology

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate has been studied for its potential as a dopamine receptor agonist. Research indicates that compounds with similar tetrahydroquinoline structures can modulate dopamine receptor activity, which is crucial in treating conditions like Parkinson's disease and schizophrenia .

Case Study: Dopamine Receptor Agonism

A study highlighted the synthesis of tetrahydroquinoline derivatives that exhibited selective binding affinity to dopamine D2/D3 receptors. These compounds demonstrated promising results in enhancing dopaminergic signaling in vitro, suggesting a pathway for developing new treatments for dopamine-related disorders .

2. Antidepressant Properties

Research has shown that tetrahydroquinoline derivatives may possess antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to contribute to these effects. The compound's structural similarity to known antidepressants warrants further exploration in this area .

Case Study: Behavioral Assessment

In animal models, compounds structurally related to this compound were evaluated for their impact on depressive-like behaviors. Results indicated significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy .

Synthetic Applications

1. Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows researchers to explore a wide range of derivatives that can exhibit enhanced biological activities.

| Compound | Description | Application |

|---|---|---|

| 5-Methyl-THQ | A derivative synthesized from this compound | Potential anti-inflammatory agent |

| THQ-based Antagonists | Compounds derived from the carbamate structure | Targeting NMDA receptors for neuroprotection |

2. Medicinal Chemistry

The compound's structural features make it an attractive candidate for medicinal chemistry applications. Its modifications can lead to improved pharmacokinetic properties and bioavailability.

Wirkmechanismus

The mechanism of action of ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The compound’s key structural differentiator is the benzyl methyl carbamate group.

*Estimated based on the molecular formula C₁₈H₂₁N₂O₂.

Key Observations :

- This may influence solubility and membrane permeability in biological systems.

- Synthetic Efficiency : The tert-butyl ethyl analog (40% yield via DIBAL-H-mediated deacetylation) demonstrates moderate synthetic accessibility, while the target compound’s synthesis route remains unspecified .

- Physical State : tert-Butyl derivatives (e.g., ) are often solids, whereas ethyl-substituted analogs () exist as liquids, suggesting substituent-dependent phase behaviors.

Biologische Aktivität

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tetrahydroquinoline moiety. The compound's CAS number is 166742-98-9, and it is primarily used for research purposes.

Pharmacological Effects

- Antioxidant Activity : Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

- Neuroprotective Effects : Tetrahydroquinoline derivatives have been studied for their neuroprotective potential. For instance, related compounds have shown the ability to mitigate neurodegeneration in models of Parkinson’s disease by modulating dopamine metabolism and protecting dopaminergic neurons from toxicity .

- Antimicrobial Activity : Some studies suggest that compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

The biological effects of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : The compound may influence dopamine receptor activity, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, which could enhance their therapeutic efficacy in neurological disorders .

Study 1: Neuroprotective Effects

A study investigated the impact of this compound on L-DOPA-induced changes in dopamine levels in rat models. Results indicated that the compound significantly modulated dopamine release and metabolism, suggesting its potential as a neuroprotective agent during L-DOPA therapy .

Study 2: Antimicrobial Screening

Another study screened various tetrahydroquinoline derivatives for antimicrobial activity against common pathogens. The results showed that certain derivatives exhibited notable inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. This highlights the potential application of this compound in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.